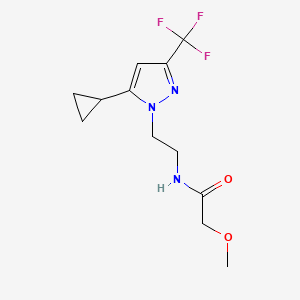
N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide is a sophisticated organic molecule belonging to the class of sulfonamides
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide typically involves multi-step organic reactions. The process starts with the preparation of the key intermediates, such as the tetrahydroisoquinoline and thiophene derivatives, which are subsequently coupled under controlled conditions.
Step 1: : Synthesis of the tetrahydroisoquinoline derivative, which may involve Pictet-Spengler condensation.
Step 2: : Introduction of the phenylsulfonyl group using sulfonyl chloride in the presence of a base.
Step 3: : Coupling of the thiophene derivative with the intermediate compound using an appropriate coupling reagent like EDCI or DCC under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors for better control and scalability, as well as advanced purification techniques like recrystallization and chromatography to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The thiophene ring can undergo oxidation using agents like m-chloroperbenzoic acid (m-CPBA), leading to sulfone derivatives.
Reduction: : Reduction of the nitro group, if present, could be achieved using hydrogenation with catalysts such as palladium on carbon.
Substitution: : Electrophilic aromatic substitution reactions can introduce various substituents onto the phenylsulfonyl group, modifying the compound's properties.
Common Reagents and Conditions
Oxidation: : m-CPBA, in an inert solvent like dichloromethane, under cold conditions.
Reduction: : Hydrogen gas with palladium on carbon in ethanol.
Substitution: : Various halogens or nitro groups using conditions specific to the desired substitution.
Major Products Formed
The major products formed from these reactions include sulfone and nitro derivatives, which exhibit altered chemical and physical properties compared to the parent compound.
Aplicaciones Científicas De Investigación
N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide has shown potential in several fields:
Chemistry: : Used as a reagent or intermediate in synthetic organic chemistry for the preparation of more complex molecules.
Biology: : Investigated for its interactions with biological targets, potentially leading to the development of new pharmaceuticals.
Medicine: : Explored for its therapeutic properties, such as anti-inflammatory or anti-cancer activities.
Mecanismo De Acción
The compound's mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors, influencing various biological pathways. Its phenylsulfonyl group may mimic natural substrates, allowing it to inhibit or activate specific biological functions. The tetrahydroisoquinoline core is known for its pharmacologically active properties, further enhancing the compound's efficacy.
Comparación Con Compuestos Similares
When comparing N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide to similar compounds, its unique structural combination of a sulfonamide, isoquinoline, and thiophene stands out. Other compounds in this class may not exhibit the same range of biological activities or may lack the chemical stability provided by the phenylsulfonyl group.
List of Similar Compounds
N-(2-(phenylsulfonyl)-4,5-dihydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide
N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-8-yl)-2-(furan-2-yl)acetamide
2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinoline derivatives with various acetamide substitutions
Propiedades
IUPAC Name |
N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S2/c24-21(14-19-5-4-12-27-19)22-18-9-8-16-10-11-23(15-17(16)13-18)28(25,26)20-6-2-1-3-7-20/h1-9,12-13H,10-11,14-15H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFRBAMVGOIGHLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NC(=O)CC3=CC=CS3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-Ethyl-N-[2-[(4-fluoro-2,3-dihydro-1H-inden-1-yl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2549279.png)

![4-(dimethylsulfamoyl)-N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2549281.png)
![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2549282.png)
![N-[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4,5-trimethoxybenzamide](/img/structure/B2549284.png)
![N-[(4-Methoxythian-4-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B2549286.png)

![2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2549288.png)
![N4-(3,4-dimethylphenyl)-N6-(3-ethoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2549289.png)
![[1-[(1S,2R)-2-Aminocyclohexyl]triazol-4-yl]methanol;dihydrochloride](/img/structure/B2549291.png)
![3-tert-butyl-1-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}urea](/img/structure/B2549295.png)



